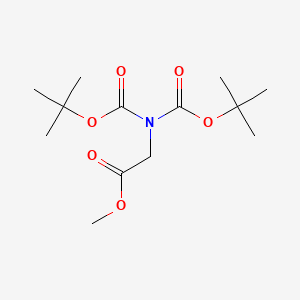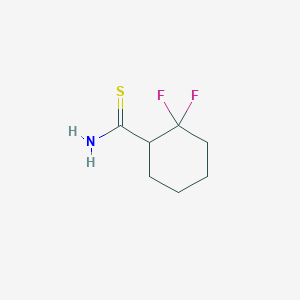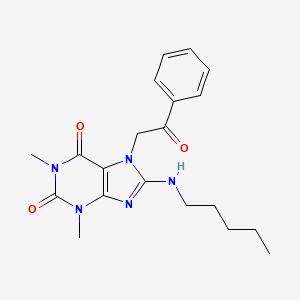
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is an organic compound with the molecular formula C14H23NO6. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which are widely used as protecting groups in peptide synthesis and other organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-((tert-butoxycarbonyl)amino)acrylate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in anhydrous acetonitrile (MeCN) at 0°C and stirred for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Substitution: Amines, DMAP
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Hydrolysis: Free amine
Substitution: Amides
Reduction: Alcohols
Wissenschaftliche Forschungsanwendungen
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 2-(bis(tert-butoxycarbonyl)amino)acetate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc groups are stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amines in multi-step synthetic processes . The compound does not have a specific molecular target or pathway, as its primary function is to serve as a protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar in structure but with a methyl group instead of a second Boc group.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a Boc-protected amine but with an ethanolamine backbone.
Methyl (2-((tert-butoxycarbonyl)amino)-3-phenylpropanoyl)amino)acetate: Similar in structure but with a phenyl group and an additional amide linkage.
Uniqueness
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate is unique due to the presence of two Boc groups, which provide enhanced protection for amine functionalities. This makes it particularly useful in complex synthetic routes where selective deprotection is required .
Eigenschaften
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(16)14(8-9(15)18-7)11(17)20-13(4,5)6/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGTNCZWQLGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)
![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)







![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B2706412.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)

